1,1-Diethoxy-4-iodobutane is an organic compound with the molecular formula . This compound features a butane chain that is substituted with two ethoxy groups and one iodine atom. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in organic synthesis and various scientific applications.
1,1-Diethoxy-4-iodobutane can be classified as a halogenated ether. It is primarily synthesized for use in organic chemistry, particularly as a building block for more complex molecules. The compound is available from various chemical suppliers and is used in both academic and industrial settings.
The synthesis of 1,1-Diethoxy-4-iodobutane typically involves several steps:
In industrial settings, continuous flow reactors may be employed to enhance scalability and efficiency. Advanced purification techniques are also utilized to ensure high-quality production of the compound .
The molecular structure of 1,1-Diethoxy-4-iodobutane can be represented as follows:
This structure contributes to its reactivity and interactions in various chemical processes .
1,1-Diethoxy-4-iodobutane participates in several types of chemical reactions:
Each reaction type allows for the modification of the compound's structure, enabling the synthesis of new derivatives tailored for specific applications .
The mechanism of action for 1,1-Diethoxy-4-iodobutane involves its interaction with molecular targets through various pathways:
These mechanisms are crucial for understanding how 1,1-Diethoxy-4-iodobutane can be utilized in synthetic chemistry .
These properties make 1,1-Diethoxy-4-iodobutane suitable for various chemical applications .
The compound has several significant applications in scientific research:
The synthesis of 1,1-diethoxy-4-iodobutane employs both batch and continuous flow reactors, with kinetic and thermodynamic parameters rigorously optimized. In batch reactors, the reaction follows Eley-Rideal kinetics, where adsorbed butanal reacts with ethanol from the bulk liquid phase. The rate-determining step is surface reaction, with an activation energy of 58.7 kJ/mol and pre-exponential factor of 1.2 × 10⁷ L²·mol⁻¹·g⁻¹·min⁻¹ [3]. Elevated temperatures (>323 K) accelerate kinetics but thermodynamically favor reactants due to exothermicity (ΔH° = -8.62 kJ/mol).
Continuous flow systems, particularly simulated moving bed reactors (SMBR), overcome equilibrium limitations. Amberlyst 47 serves dual roles as catalyst and adsorbent, selectively retaining water. Optimal SMBR operation achieves 88% yield with a switching time of 2.4 min and sectional flow ratios (liquid/solid):
Table 1: Kinetic Parameters for Batch Synthesis
Parameter | Value | Conditions |
---|---|---|
Activation Energy (Eₐ) | 58.7 kJ·mol⁻¹ | Amberlyst 47, 293–323 K |
Pre-exponential Factor | 1.2 × 10⁷ L²·mol⁻¹·g⁻¹·min⁻¹ | Ethanol:butanal = 4:1 |
Equilibrium Constant | 0.0773 × exp(1036.80/T) | T in Kelvin |
Amberlyst 47, a macroreticular sulfonated polystyrene resin, is the predominant catalyst for 1,1-diethoxy-4-iodobutane synthesis. Its efficacy stems from:
Comparative studies show Amberlyst 47 outperforms homogeneous acids (e.g., H₂SO₄) by eliminating corrosion and separation issues. Catalyst loading directly influences initial rates: at 10 wt% loading, initial reaction rates reach 4.2 × 10⁻³ mol·L⁻¹·min⁻¹ due to sufficient active sites [3]. Deactivation occurs via sulfonic group leaching above 343 K, necessitating temperature control below 333 K.
Butanal and ethanol serve as optimal precursors due to commercial availability and renewable sourcing potential. Key considerations include:
4-Iodobutanal derivatives, synthesized via cyclopropane carboxaldehyde rearrangement with acyl halides (e.g., acetyl iodide), provide the electrophilic center for nucleophilic ethanol attack [4]. This route avoids unstable 4-iodobutyraldehyde isolation.
Scale-up faces three primary hurdles:1. Reaction equilibrium limitations: Batch reactors cap conversion at ~70% due to water accumulation. Solutions include:- Pervaporation membranes for in situ water removal.- SMBR technology enhancing yield to >85% via continuous water adsorption [7].2. Catalyst lifetime: Resin swelling/shrinking during cycles causes mechanical degradation. SMBR configurations mitigate this by eliminating thermal cycling.3. Energy intensity: Distillative separation of ethanol/DEB azeotropes consumes ~60% of energy. SMBR-integrated processes reduce desorbent consumption to 6.1 L ethanol/kg DEB [7].
Table 2: SMBR Performance Metrics for Industrial Scale-Up
Parameter | Batch Reactor | SMBR |
---|---|---|
Butanal Conversion | 70% | 88% |
Productivity | 8.2 kg·L⁻¹·day⁻¹ | 19.8 kg·L⁻¹·day⁻¹ |
Ethanol Consumption | 12.4 L/kg DEB | 6.1 L/kg DEB |
Catalyst Lifetime | 6 cycles | >20 cycles |
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